Tmv-IN-2

Description

Properties

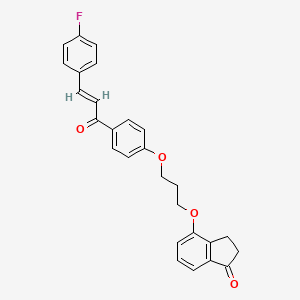

Molecular Formula |

C27H23FO4 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

4-[3-[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C27H23FO4/c28-21-10-5-19(6-11-21)7-15-25(29)20-8-12-22(13-9-20)31-17-2-18-32-27-4-1-3-23-24(27)14-16-26(23)30/h1,3-13,15H,2,14,16-18H2/b15-7+ |

InChI Key |

QCKQLQMZWZKJGO-VIZOYTHASA-N |

Isomeric SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tmv-IN-2 Against Tobacco Mosaic Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Tmv-IN-2, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This document collates available quantitative data, details established experimental protocols for assessing anti-TMV activity, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Tobacco Mosaic Virus (TMV) and this compound

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses in agriculture.[1] The virion is a rod-shaped particle composed of a helical array of coat protein (CP) subunits surrounding the RNA genome.[2] The viral life cycle involves entry into the host cell, disassembly of the virion, translation of viral proteins, replication of the viral RNA, assembly of new virions, and cell-to-cell movement to spread the infection.[1]

This compound is a novel chalcone derivative that has demonstrated significant inhibitory activity against TMV.[3] Its mechanism of action primarily involves the disruption of the viral assembly process through direct interaction with the TMV coat protein.[3]

Quantitative Data Summary

The antiviral efficacy of this compound against TMV has been quantified through various bioassays. The key data points are summarized in the table below, with comparisons to the commercial antiviral agent Ningnanmycin where available.

| Parameter | This compound (Compound N7) | Ningnanmycin (Control) | Reference |

| Therapeutic Activity (EC50) | 89.9 µg/mL | 158.3 µg/mL | [3][4] |

| Protective Activity (EC50) | Not explicitly reported for N7 | 175.6 µg/mL | [4] |

| Binding Affinity to TMV-CP (Kd) | 0.1890 µM | Not Reported | [3] |

Core Mechanism of Action: Inhibition of Viral Assembly

The primary mechanism of action of this compound is its ability to bind to the Tobacco Mosaic Virus coat protein (TMV-CP).[3] This interaction disrupts the self-assembly of the viral particles, a critical step in the TMV replication cycle. The spontaneous assembly of TMV virions is a highly organized process where CP subunits polymerize around the viral RNA.[2] By binding to the CP, this compound likely introduces a conformational change or steric hindrance that prevents the proper oligomerization of the CP subunits, thus inhibiting the formation of new, infectious virions.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the inhibitory action of this compound on TMV.

Caption: Mechanism of this compound inhibiting TMV replication by binding to the coat protein and preventing virion assembly.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-TMV activity of this compound. These protocols are based on established methods in the field of plant virology.

Antiviral Activity Assay (Half-Leaf Method)

The half-leaf method is a standard procedure for evaluating the in vivo antiviral activity of compounds against TMV. This method allows for a direct comparison between the treated and control halves of the same leaf, minimizing biological variability.

Experimental Workflow:

Caption: Workflow for the half-leaf method to determine the anti-TMV activity of this compound.

Detailed Protocol:

-

Plant Material: Nicotiana glutinosa plants are grown to the 6-8 leaf stage in an insect-free greenhouse.

-

Virus Inoculation: A purified TMV solution (e.g., 6 x 10⁻³ mg/mL in 0.01 M phosphate buffer) is mechanically inoculated onto the upper surface of the leaves, which have been lightly dusted with carborundum to create micro-wounds.

-

Compound Application:

-

For Therapeutic Activity: 24 hours post-inoculation, a solution of this compound at various concentrations is applied to the left half of each inoculated leaf. The right half is treated with a solvent control (e.g., 1% DMSO in water).

-

For Protective Activity: 24 hours prior to inoculation, the this compound solution is applied to the left half of the leaves, and the solvent control to the right half.

-

For Inactivation Activity: The TMV solution is mixed with the this compound solution and incubated at room temperature for 30 minutes. The mixture is then applied to the left half of the leaves. A mixture of TMV and the solvent is applied to the right half.

-

-

Incubation and Observation: The plants are kept in a controlled environment (e.g., 25°C, 12h/12h light/dark cycle) for 3-4 days. The number of local lesions that appear on each half of the leaves is then counted.

-

Data Analysis: The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves. The EC50 value is determined from the dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between this compound and the TMV coat protein. It measures the motion of molecules in a microscopic temperature gradient, which changes upon binding.

Experimental Workflow:

Caption: Workflow for determining the binding affinity of this compound to TMV-CP using Microscale Thermophoresis.

Detailed Protocol:

-

Protein Purification: TMV coat protein is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques.

-

Fluorescent Labeling: The purified TMV-CP is labeled with a fluorescent dye (e.g., RED-NHS 2nd Generation) according to the manufacturer's protocol. The labeled protein is then purified from the free dye.

-

Sample Preparation: A serial dilution of this compound is prepared in a suitable assay buffer (e.g., PBS with 0.05% Tween-20). The fluorescently labeled TMV-CP is kept at a constant concentration.

-

Binding Reaction: The labeled TMV-CP is mixed with each concentration of the this compound dilution series and incubated to allow the binding to reach equilibrium.

-

MST Measurement: The samples are loaded into standard treated capillaries, and the MST measurement is performed using an instrument such as the Monolith NT.115 (NanoTemper Technologies).

-

Data Analysis: The change in the normalized fluorescence signal is plotted against the concentration of this compound. The dissociation constant (Kd) is then determined by fitting the data to a binding model using the instrument's analysis software.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral agents against the Tobacco Mosaic Virus. Its mechanism of action, centered on the inhibition of viral assembly through binding to the coat protein, offers a specific and effective means of controlling TMV infection. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of plant virology and agrochemical development. Further studies to optimize the structure of this compound could lead to the development of even more potent and commercially viable anti-TMV agents.

References

The Dawn of a New Defense: A Technical Guide to the Discovery and Synthesis of Novel TMV Inhibitors Like Tmv-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Tobacco Mosaic Virus (TMV) inhibitors, with a particular focus on the promising chalcone derivative, Tmv-IN-2. As agricultural losses due to viral pathogens continue to pose a significant threat to global food security, the development of effective antiviral agents is of paramount importance. This document details the scientific journey from identifying potential inhibitor scaffolds to their synthesis and biological characterization, offering a roadmap for researchers in the field of agrochemical development.

The Genesis of Novel TMV Inhibitors: A Strategic Approach

The quest for new TMV inhibitors has led scientists to explore various chemical scaffolds. Among the most promising are pyrazole derivatives, trans-3-aryl acrylic acids, phenanthroindolizidine alkaloids, 1,3,4-thiadiazole derivatives, and chalcones. These classes of compounds have demonstrated significant in vitro and in vivo activity against TMV, often targeting crucial viral components like the coat protein (CP) and helicase.

The discovery process typically involves a multi-pronged approach, beginning with the identification of a lead compound, which can be a natural product or a synthetically designed molecule. This is followed by the synthesis of a library of derivatives to establish structure-activity relationships (SAR). High-throughput screening assays are then employed to evaluate the antiviral efficacy of these compounds. Promising candidates are further investigated to elucidate their mechanism of action, often involving techniques like molecular docking and Microscale Thermophoresis (MST) to study their interaction with viral proteins.

Quantitative Analysis of Antiviral Activity

The efficacy of novel TMV inhibitors is quantified through various bioassays. The following tables summarize the antiviral activity data for representative compounds from different chemical classes, providing a comparative analysis of their potential.

Table 1: In Vitro and In Vivo Antiviral Activity of Novel TMV Inhibitors

| Compound Class | Representative Compound | Concentration (µg/mL) | In Vitro Inhibition Rate (%) | In Vivo Curative Effect (%) | In Vivo Protective Effect (%) | Reference |

| Chalcone | This compound | 500 | - | 70.7 (EC50 = 89.9 µg/mL) | 60.8 (EC50 = 60.8 µg/mL) | [1] |

| Pyrazole Amide | Compound 3p | 500 | 86.5 | 81.5 | - | [2] |

| 1,3,4-Thiadiazole | Compound E2 | - | - | - | EC50 = 203.5 µg/mL | [3] |

| Phenanthroindolizidine Alkaloid | (S)-6-O-desmethylantofine O-glycoside | - | - | Higher than Ningnanmycin | - | [4] |

| trans-3-Aryl Acrylic Acid | Compound 20 | 500 | High | High | High | [4] |

Note: EC50 values represent the concentration required to achieve 50% of the maximum effect. Data for this compound is represented by a similar chalcone derivative, N7 and N2, from the same study.

Table 2: Binding Affinity of Inhibitors to TMV Coat Protein (CP)

| Compound | Method | Binding Affinity (Kd) | Reference |

| Chalcone derivative 5d | Microscale Thermophoresis (MST) | 13.4 µmol/L | [5] |

| Chalcone derivative N2 | Microscale Thermophoresis (MST) | 0.211 µmol/L | [6] |

| Ningnanmycin (Control) | Microscale Thermophoresis (MST) | 0.596 µmol/L | [6] |

Experimental Protocols: A Detailed Methodological Guide

This section provides detailed protocols for the key experiments involved in the discovery and evaluation of novel TMV inhibitors.

Synthesis of Chalcone Derivatives (e.g., this compound) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an aromatic ketone.

Materials:

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde for a this compound precursor)

-

Aromatic ketone (e.g., 4-hydroxyacetophenone for a this compound precursor)

-

Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Solvent: Ethanol

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the aromatic ketone in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH to the flask and stir the mixture at room temperature.

-

Slowly add the aromatic aldehyde to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the crude product using vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[5][7][8]

In Vivo Antiviral Activity Assessment: The Half-Leaf Method

The half-leaf method is a widely used technique to evaluate the in vivo efficacy of antiviral compounds against TMV.

Materials:

-

Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants

-

Purified TMV solution (e.g., 6 µg/mL)

-

Test compound solution (e.g., 500 µg/mL in a suitable solvent)

-

Control solution (solvent only)

-

Carborundum (abrasive)

Procedure for Curative Activity:

-

Select healthy, fully expanded leaves of the host plant.

-

Lightly dust the entire leaf surface with carborundum.

-

Mechanically inoculate the entire leaf with the TMV solution by gently rubbing the surface.

-

After 2 hours, rinse the leaves with water.

-

Apply the test compound solution to the left half of the leaf and the control solution to the right half.

-

Maintain the plants under controlled greenhouse conditions (25-28°C).

-

After 3-4 days, count the number of local lesions on each half of the leaf.

-

Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.[9][10]

Procedure for Protective Activity:

-

Apply the test compound solution to the left half of the leaf and the control solution to the right half.

-

After 12 hours, dust the entire leaf with carborundum and inoculate with the TMV solution.

-

Follow steps 6-8 from the curative activity protocol.[3]

Expression and Purification of TMV Coat Protein (CP)

Recombinant TMV CP is essential for in vitro binding assays.

Materials:

-

E. coli expression system (e.g., BL21(DE3))

-

Expression vector containing the TMV CP gene with a His-tag

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged TMV CP with elution buffer.

-

Dialyze the purified protein against a suitable storage buffer and confirm purity by SDS-PAGE.[9][11]

Microscale Thermophoresis (MST) for Protein-Inhibitor Interaction

MST is a powerful technique to quantify the binding affinity between a protein and a small molecule inhibitor.[12][13]

Materials:

-

Purified fluorescently labeled TMV CP (target)

-

Test compound (ligand)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Prepare a serial dilution of the ligand in MST buffer.

-

Prepare a constant concentration of the fluorescently labeled TMV CP in MST buffer.

-

Mix the ligand dilutions with the labeled protein solution in a 1:1 ratio.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

Load the samples into MST capillaries.

-

Perform the MST measurement according to the instrument's instructions.

-

Analyze the data using the instrument's software to determine the dissociation constant (Kd).[12][13][14][15][16][17]

Visualizing the Battlefield: Pathways and Workflows

Understanding the intricate processes of TMV infection and the logic of inhibitor discovery is crucial. The following diagrams, rendered in DOT language, provide a visual representation of these complex systems.

TMV Life Cycle and Points of Inhibition

Caption: TMV life cycle and potential points of inhibitor intervention.

Experimental Workflow for Novel TMV Inhibitor Discovery

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. researchgate.net [researchgate.net]

- 3. tau.edu.ng [tau.edu.ng]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Tobacco Mosaic Virus (TMV): Diagram, Structure, & its Applications - GeeksforGeeks [geeksforgeeks.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The development and application of new crystallization method for tobacco mosaic virus coat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. seedhealth.org [seedhealth.org]

- 15. Helicase ATPase activity of the Tobacco mosaic virus 126-kDa protein modulates replicase complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

Characterizing the Binding Affinity of Novel Inhibitors to Tobacco Mosaic Virus Coat Protein: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Tobacco Mosaic Virus (TMV) represents a significant threat to a wide range of crops, causing substantial economic losses worldwide.[1][2] TMV is a rod-shaped virus composed of a single-stranded RNA genome encapsulated by a helical assembly of coat protein (CP) subunits.[3][4][5] The TMV coat protein is essential for viral assembly, genome protection, and systemic movement within the host plant.[5][6][7] Consequently, the TMV-CP has emerged as a critical target for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of novel inhibitors, such as the hypothetical molecule Tmv-IN-2, to the TMV coat protein.

Quantitative Data on Inhibitor Binding Affinity

A crucial aspect of characterizing any new inhibitor is the quantitative determination of its binding affinity to the target protein. This data allows for the comparison of different compounds and guides further optimization. The following table summarizes binding affinity data for known inhibitors of TMV coat protein, serving as a template for the presentation of data for novel inhibitors like this compound.

| Inhibitor | Target | Method | Dissociation Constant (Kd) | IC50 | Reference |

| Ningnanmycin (NNM) | TMV CP disk | Isothermal Titration Calorimetry (ITC) | 3.3 µM | Not Reported | [8] |

| TBPT25 (TMV-binding peptide) | Intact TMV | Competition ELISA | 0.16 µM | 0.73 µM | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of inhibitor-protein interactions. Below are the methodologies for key experiments used to determine the binding affinity and mechanism of action of inhibitors targeting the TMV coat protein.

Expression and Purification of TMV Coat Protein

-

Objective: To obtain a pure and functional form of the TMV coat protein for use in binding assays.

-

Methodology:

-

The gene encoding the TMV coat protein is cloned into an expression vector, often with a tag (e.g., 6-His) to facilitate purification.

-

The vector is transformed into a suitable expression host, such as E. coli.

-

Protein expression is induced, and the cells are harvested and lysed.

-

The TMV-CP is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The purity and concentration of the protein are determined using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

-

The purified TMV-CP can self-assemble into various forms, such as disks (four-layer aggregates), which are important for studying interactions with inhibitors.[8]

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the thermodynamic parameters of the binding interaction between an inhibitor and the TMV coat protein, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Methodology:

-

The purified TMV-CP (e.g., in its disk form) is placed in the sample cell of the ITC instrument.

-

The inhibitor (e.g., this compound) is loaded into the injection syringe at a concentration significantly higher than the protein.

-

A series of small injections of the inhibitor into the protein solution is performed.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

-

The binding isotherm is then fitted to a suitable binding model to determine the Kd, ΔH, and n.

-

Size Exclusion Chromatography (SEC)

-

Objective: To assess the effect of an inhibitor on the assembly state of the TMV coat protein.

-

Methodology:

-

A solution of purified TMV-CP (which may exist as disks or other aggregates) is incubated with and without the inhibitor at various concentrations.

-

The samples are then injected onto a size exclusion chromatography column.

-

The elution profile of the protein is monitored by UV absorbance at 280 nm.

-

A shift in the elution peak to a smaller molecular weight in the presence of the inhibitor indicates that the inhibitor is causing disassembly of the TMV-CP aggregates.[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

-

Objective: To determine the binding affinity (IC50 and Kd) of a non-labeled inhibitor by measuring its ability to compete with a labeled probe for binding to the TMV coat protein.

-

Methodology:

-

The wells of a microtiter plate are coated with intact TMV particles.

-

The wells are blocked to prevent non-specific binding.

-

A constant concentration of a labeled binding probe (e.g., a biotinylated TMV-binding peptide like TBPT25) and varying concentrations of the unlabeled inhibitor (this compound) are added to the wells.

-

After incubation, the wells are washed to remove unbound molecules.

-

A secondary reagent that recognizes the label on the probe (e.g., streptavidin-HRP for a biotinylated probe) is added.

-

A substrate is added to produce a measurable signal (e.g., colorimetric).

-

The signal is inversely proportional to the concentration of the inhibitor. The IC50 value is determined by plotting the signal against the inhibitor concentration.[9]

-

Visualizations

Signaling Pathway of TMV Inhibition

The following diagram illustrates a hypothetical signaling pathway for the inhibition of TMV replication by a novel inhibitor that targets the coat protein.

Caption: Hypothetical mechanism of TMV inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the screening and characterization of novel TMV coat protein inhibitors.

Caption: Workflow for screening and characterizing TMV-CP inhibitors.

Logical Relationship of TMV Assembly and Inhibition

The following diagram illustrates the logical steps in TMV assembly and how an inhibitor can disrupt this process.

Caption: Logical flow of TMV assembly and points of inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 3. bspp.org.uk [bspp.org.uk]

- 4. ggu.ac.in [ggu.ac.in]

- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 6. extension.psu.edu [extension.psu.edu]

- 7. Coat protein interactions involved in tobacco mosaic tobamovirus cross-protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tmv-IN-2 in Disrupting Tobacco Mosaic Virus Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) remains a significant threat to agriculture and a model system for studying viral assembly. This technical guide provides an in-depth analysis of Tmv-IN-2, a chalcone derivative identified as a potent inhibitor of TMV. We will explore its mechanism of action, focusing on its role in disrupting the self-assembly of the viral capsid. This document consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and presents visual representations of the key biological and experimental processes.

Introduction to Tobacco Mosaic Virus (TMV) and the Role of its Coat Protein

Tobacco Mosaic Virus is a rod-shaped virus composed of a single-stranded RNA genome encased in a helical capsid made of approximately 2,130 identical coat protein (CP) subunits. The self-assembly of these CP subunits is a critical step in the viral life cycle, making it an attractive target for antiviral strategies. The process is initiated by the interaction of CP oligomers with a specific origin of assembly sequence on the viral RNA, followed by the progressive addition of CP subunits to elongate the helical structure. Disruption of this assembly process can effectively inhibit viral replication and spread.

This compound: A Chalcone Derivative with Anti-TMV Activity

This compound is a chalcone derivative that has demonstrated significant inhibitory activity against TMV. It belongs to a class of compounds known for their diverse biological activities, including antiviral properties. The core mechanism of action for this compound and related chalcones is believed to be the direct interaction with the TMV coat protein, thereby interfering with the proper formation of the viral capsid.

Quantitative Analysis of Anti-TMV Activity

The antiviral efficacy of this compound and its analogs is typically evaluated through curative, protective, and inactivation assays. The half-maximal effective concentration (EC50) is a key metric used to quantify their potency. This compound, also referred to as compound N7 in some literature, exhibits an EC50 of 89.9 μg/mL in therapeutic assays. A summary of the anti-TMV activity of this compound and other relevant chalcone derivatives is presented in Table 1.

| Compound | Therapeutic Activity (EC50, μg/mL) | Protective Activity (EC50, μg/mL) | Inactivation Activity (EC50, μg/mL) | Reference |

| This compound (N7) | 89.9 | Not Reported | Not Reported | [1] |

| N2 | 70.7 | 60.8 | Not Reported | [1] |

| 5d | Not Reported | Not Reported | 65.8 | [2] |

| S14 | 91.8 | 130.6 | Not Reported | [3] |

| Ningnanmycin (Control) | 158.3 | 175.6 | Not Reported | [1] |

Table 1: Quantitative Anti-TMV Activity of this compound and Other Chalcone Derivatives. This table summarizes the half-maximal effective concentration (EC50) values for the therapeutic, protective, and inactivation activities of selected chalcone derivatives against TMV. Ningnanmycin, a commercial antiviral agent, is included for comparison.

Mechanism of Action: Disruption of TMV Assembly

The primary mechanism by which this compound and related chalcones inhibit TMV is through the disruption of the viral assembly process. This is achieved by binding to the TMV coat protein, which can prevent the proper oligomerization of the CP subunits and their subsequent interaction with the viral RNA.

Interaction with TMV Coat Protein

Studies utilizing techniques such as microscale thermophoresis (MST) and molecular docking have provided evidence for the direct binding of chalcone derivatives to the TMV coat protein. This binding is thought to occur in a pocket that is critical for the protein-protein interactions required for capsid formation. The binding affinity of these compounds to the TMV-CP is a key determinant of their antiviral activity.

Signaling Pathway: TMV Assembly and its Inhibition

The following diagram illustrates the key steps in the TMV assembly process and the proposed point of intervention for this compound.

Figure 1: TMV Assembly and Inhibition by this compound. This diagram illustrates the self-assembly of TMV coat protein (CP) monomers into disks, which then interact with the viral RNA to form an initiation complex. The subsequent elongation leads to the formation of a mature TMV particle. This compound is proposed to bind to the CP disk, inhibiting its proper function and disrupting the assembly process.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-TMV activity of this compound and to elucidate its mechanism of action.

Purification of Tobacco Mosaic Virus

This protocol is adapted from the method described by Gooding (1969).

-

Homogenization: Harvest TMV-infected Nicotiana tabacum leaves and homogenize in a blender with a cold 0.5 M phosphate buffer (pH 7.2) containing 0.1% thioglycolic acid.

-

Clarification: Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.

-

Precipitation: To the supernatant, add polyethylene glycol (PEG) 6000 to a final concentration of 4% (w/v) and NaCl to 0.2 M. Stir for 1 hour at 4°C to precipitate the virus.

-

Resuspension: Centrifuge at 10,000 x g for 20 minutes, discard the supernatant, and resuspend the pellet in 0.01 M phosphate buffer (pH 7.0).

-

Differential Centrifugation: Perform two cycles of differential centrifugation: a low-speed centrifugation at 10,000 x g for 15 minutes to clarify the suspension, followed by a high-speed ultracentrifugation at 100,000 x g for 90 minutes to pellet the virus.

-

Final Resuspension: Resuspend the final viral pellet in a minimal volume of 0.01 M phosphate buffer. Determine the virus concentration spectrophotometrically (A260 of 0.1 corresponds to a concentration of approximately 0.03 mg/mL).

Purification of TMV Coat Protein

-

Virus Disassembly: To a purified TMV suspension (e.g., 10 mg/mL), add two volumes of cold glacial acetic acid. Incubate on ice for 30 minutes to precipitate the viral RNA.

-

RNA Removal: Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant contains the coat protein.

-

Dialysis: Dialyze the supernatant extensively against distilled water at 4°C for 48 hours to remove the acetic acid. The coat protein will precipitate.

-

Collection of CP: Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the purified coat protein. Resuspend the pellet in an appropriate buffer for subsequent experiments.

In Vivo Anti-TMV Assays (Half-Leaf Method)

This method utilizes local lesion host plants, such as Nicotiana glutinosa.

4.3.1. Curative Assay:

-

Mechanically inoculate the entire surface of leaves with a purified TMV solution (e.g., 6 x 10^-3 mg/mL).

-

After 24 hours, apply a solution of the test compound (e.g., this compound at various concentrations) to the left half of the inoculated leaves. Apply a control solution (e.g., solvent only) to the right half.

-

Maintain the plants in a controlled environment (e.g., 25°C, 12h light/dark cycle).

-

Count the number of local lesions on each half of the leaves 3-4 days post-inoculation.

-

Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

4.3.2. Protective Assay:

-

Apply the test compound solution to the left half of the leaves and a control solution to the right half.

-

After 24 hours, mechanically inoculate the entire leaf surface with the TMV solution.

-

Count the lesions and calculate the inhibition rate as described for the curative assay.

4.3.3. Inactivation Assay:

-

Mix the TMV solution with the test compound solution and incubate at room temperature for 30 minutes.

-

Mechanically inoculate the left half of the leaves with this mixture.

-

Inoculate the right half with a mixture of TMV and the control solution.

-

Count the lesions and calculate the inhibition rate as described above.

Microscale Thermophoresis (MST)

-

Labeling: Label the purified TMV coat protein with a fluorescent dye (e.g., NHS-647) according to the manufacturer's protocol.

-

Sample Preparation: Prepare a series of dilutions of the unlabeled ligand (this compound) in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Mixing: Mix each ligand dilution with a constant concentration of the fluorescently labeled TMV-CP.

-

Measurement: Load the samples into MST capillaries and perform the measurement on an MST instrument (e.g., Monolith NT.115). The instrument uses an infrared laser to create a temperature gradient and measures the fluorescence change as the molecules move along this gradient.

-

Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a binding model to determine the dissociation constant (Kd).

Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structure of the TMV coat protein from the Protein Data Bank (PDB ID: 1EI7 or 2OM3). Prepare the 3D structure of this compound using a molecular modeling software and perform energy minimization.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the TMV-CP. This involves defining a binding site on the protein and running the docking algorithm.

-

Analysis: Analyze the docking results to identify the most probable binding mode, the interacting amino acid residues, and the estimated binding energy.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the anti-TMV activity of a compound and for elucidating its mechanism of action.

Figure 2: Anti-TMV Compound Screening Workflow. This diagram outlines the typical workflow for screening compounds for anti-TMV activity, starting with in vivo assays and proceeding to mechanism of action studies for active compounds.

Figure 3: Mechanism of Action Elucidation Workflow. This diagram shows the workflow for investigating how an active compound, such as this compound, exerts its antiviral effect, focusing on its interaction with the TMV coat protein.

Conclusion

This compound represents a promising class of chalcone-based inhibitors of Tobacco Mosaic Virus. Its mechanism of action, centered on the disruption of viral assembly through direct interaction with the coat protein, offers a targeted approach for the development of novel antiviral agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of virology, drug discovery, and agricultural science. Further investigation into the structure-activity relationships of chalcone derivatives and their in-planta efficacy will be crucial for the development of effective and environmentally benign strategies to combat TMV and other plant viral diseases.

References

Exploring the Structure-Activity Relationship of Tmv-IN-2: A Technical Guide for Novel Anti-Viral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tmv-IN-2" and its associated quantitative data are hypothetical and presented for illustrative purposes to demonstrate the process of structure-activity relationship (SAR) exploration in the context of Tobacco Mosaic Virus (TMV) inhibitor development. The experimental protocols and biological pathways described are based on established research in the field.

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops, including tobacco, tomato, and pepper.[1] The virus's replication machinery presents several key targets for antiviral intervention. Among these, the RNA-dependent RNA polymerase (RdRp) is a critical enzyme responsible for the replication of the viral genome, making it a prime target for the development of novel inhibitors.[1] This technical guide explores the hypothetical structure-activity relationship of a novel inhibitor, this compound, designed to target the TMV RdRp.

The Target: TMV RNA-Dependent RNA Polymerase (RdRp)

The TMV genome encodes for a 126-kDa and a 183-kDa replicase protein. The larger protein contains the RdRp domain, which is essential for viral replication.[1][2] The catalytic core of the RdRp often contains conserved motifs, such as the GDD motif, which are critical for its enzymatic activity.[1] Inhibition of the RdRp prevents the synthesis of new viral RNA, thereby halting the replication cycle and the spread of the infection.

This compound: A Hypothetical Inhibitor Scaffold

For the purpose of this guide, we will consider this compound to be a novel synthetic compound with a core scaffold designed to interact with the active site of the TMV RdRp. The exploration of its structure-activity relationship involves the systematic modification of different parts of the molecule to understand their influence on its inhibitory potency.

Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the hypothetical SAR data for a series of analogs of this compound. The modifications are focused on three key regions of the molecule: the R1 group, which is hypothesized to interact with a key residue in the active site; the R2 group, which may influence solubility and cell permeability; and the linker region, which determines the spatial orientation of the R1 and R2 groups.

| Compound ID | R1 Group | R2 Group | Linker | RdRp Inhibition IC50 (µM) | Antiviral Activity EC50 (µM) |

| This compound | -H | -CH3 | -CONH- | 15.2 | 35.8 |

| Tmv-IN-2a | -F | -CH3 | -CONH- | 10.5 | 22.1 |

| Tmv-IN-2b | -Cl | -CH3 | -CONH- | 8.2 | 18.5 |

| Tmv-IN-2c | -Br | -CH3 | -CONH- | 9.8 | 20.3 |

| Tmv-IN-2d | -OH | -CH3 | -CONH- | 25.6 | 50.1 |

| Tmv-IN-2e | -H | -C2H5 | -CONH- | 18.9 | 40.2 |

| Tmv-IN-2f | -H | -CF3 | -CONH- | 12.1 | 28.9 |

| Tmv-IN-2g | -H | -CH3 | -SO2NH- | 30.4 | 65.7 |

| Tmv-IN-2h | -H | -CH3 | -CH2NH- | 22.7 | 48.3 |

Experimental Protocols

TMV RdRp Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the TMV RNA-dependent RNA polymerase.

Methodology:

-

Expression and Purification of TMV RdRp: The gene sequence for the TMV RdRp is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced, and the recombinant RdRp is purified using affinity chromatography.

-

Assay Reaction: The assay is performed in a reaction buffer containing the purified RdRp, a synthetic RNA template, ribonucleotides (including a labeled nucleotide such as [α-³²P]UTP or a fluorescently tagged nucleotide), and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at the optimal temperature for RdRp activity (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Detection of RNA Synthesis: The newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done by precipitating the RNA, collecting it on a filter, and measuring the radioactivity using a scintillation counter. For fluorescently labeled nucleotides, a fluorescence plate reader can be used.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value (the concentration of the compound that inhibits 50% of the RdRp activity) is determined by fitting the dose-response data to a suitable equation.

Anti-TMV Activity in Whole Plants (Local Lesion Assay)

Objective: To evaluate the in vivo antiviral efficacy of test compounds in preventing or reducing TMV infection in a host plant.

Methodology:

-

Plant Cultivation: A local lesion host plant for TMV, such as Nicotiana glutinosa or Chenopodium amaranticolor, is grown under controlled environmental conditions.

-

Virus Inoculation: The leaves of the plants are mechanically inoculated with a standardized preparation of TMV. This is typically done by gently rubbing the leaf surface with a mixture of the virus and a mild abrasive (e.g., carborundum).

-

Compound Application: The test compound, dissolved in a suitable solvent, is applied to the leaves at different concentrations either before (protective activity), immediately after (curative activity), or at various times post-inoculation. A control group is treated with the solvent alone.

-

Symptom Development: The plants are maintained under optimal conditions for symptom development. Local lesions (necrotic spots) will appear on the inoculated leaves after a few days, with each lesion representing an initial point of infection.

-

Data Collection and Analysis: The number of local lesions on each leaf is counted. The percentage of inhibition for each treatment is calculated relative to the control group. The EC50 value (the effective concentration that reduces the number of lesions by 50%) is determined.

Visualizations

References

Tmv-IN-2: A Technical Guide on its Inhibitory Effects on Tobacco Mosaic Virus Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tmv-IN-2, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This document outlines the core mechanism of action, presents quantitative data on its antiviral activity, details the experimental protocols for its evaluation, and visualizes key processes and pathways.

Core Mechanism of Action

This compound primarily exerts its antiviral effects by directly targeting the Tobacco Mosaic Virus Coat Protein (TMV-CP). By binding to TMV-CP, this compound interferes with crucial processes in the viral life cycle that are dependent on the proper function and assembly of the capsid. This interaction is believed to inhibit the virus through one or both of the following mechanisms:

-

Inhibition of Viral Disassembly: The uncoating of the viral particle is a critical first step to release the viral RNA into the host cell's cytoplasm. This allows for the translation of viral proteins, including the RNA-dependent RNA polymerase (RdRp) necessary for replication and transcription. By binding to the coat protein, this compound may stabilize the virion, preventing this disassembly and effectively trapping the viral genome within the capsid. This blockade of the initial infection stage preempts both viral replication and transcription.

-

Interference with Viral Assembly: The TMV coat protein is not only structural but also plays a regulatory role in the formation of virus replication complexes (VRCs)[1][2]. During the later stages of infection, newly synthesized viral RNA must be encapsidated by coat proteins to form progeny virions. This compound's binding to TMV-CP can disrupt the self-assembly process, leading to the formation of malformed or incomplete viral particles. This disruption can also indirectly impact replication by altering the availability and localization of the coat protein, which is known to influence the production of subgenomic mRNAs for the movement and coat proteins[1][3].

Therefore, while this compound's direct target is the coat protein, its ultimate effect is the potent inhibition of TMV replication and transcription by preventing the release and subsequent expression and copying of the viral genome.

Quantitative Data

The antiviral efficacy of this compound (referred to as compound N7 in the primary literature) has been quantified through various assays. The key data points are summarized in the tables below for clear comparison.

Table 1: Antiviral Activity of this compound against TMV

| Activity Type | EC50 (μg/mL) | Control (Ningnanmycin) EC50 (μg/mL) |

| Therapeutic Activity | 89.9[4] | 158.3[4] |

| Protective Activity | Not explicitly quantified, but noted to be better than the control[4] | 175.6[4] |

Table 2: Binding Affinity of this compound to TMV Coat Protein (TMV-CP)

| Compound | Binding Affinity (Kd) (μM) |

| This compound (N7) | 0.1890[4] |

| Control (Ningnanmycin) | 2.3471[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-TMV activity.

Antiviral Activity Assay (Half-Leaf Method)

This method is a standard in plant virology to assess the protective and therapeutic effects of a compound against a virus.

-

Virus Cultivation: Tobacco Mosaic Virus (TMV) is propagated in a susceptible host plant, typically Nicotiana tabacum. The virus is purified from infected leaves through differential centrifugation.

-

Plant Preparation: Healthy Nicotiana glutinosa plants of the same age and growth conditions are selected.

-

Inoculation Procedure:

-

The purified TMV (e.g., at a concentration of 6 x 10^-3 mg/mL) is mixed with an equal volume of the test compound solution (e.g., at 500 μg/mL).

-

The left side of each leaf is gently rubbed with a phosphate buffer solution as a control.

-

The right side of the same leaf is rubbed with the mixture of the virus and the test compound.

-

For therapeutic activity, the plant is first inoculated with the virus, and after a set period (e.g., 72 hours), the compound is applied to the right side of the leaves.

-

For protective activity, the compound is applied to the right side of the leaves before viral inoculation.

-

-

Data Collection and Analysis:

-

After a period of incubation (typically 3-4 days), local lesions appear on the leaves.

-

The number of local lesions on both the treated and control sides of the leaves are counted.

-

The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control side, and T is the average number of lesions on the treated side.

-

The EC50 value (the concentration of the compound that inhibits 50% of the viral activity) is determined by testing a series of compound concentrations and analyzing the dose-response curve.

-

Binding Affinity Assay (Microscale Thermophoresis - MST)

MST is a biophysical technique used to quantify the binding affinity between a molecule (this compound) and a target protein (TMV-CP).

-

Protein Preparation: The TMV coat protein (TMV-CP) is expressed and purified.

-

Labeling: The purified TMV-CP is fluorescently labeled using an appropriate dye (e.g., NHS-647 dye).

-

Sample Preparation: A series of samples with a fixed concentration of the labeled TMV-CP and varying concentrations of the ligand (this compound) are prepared.

-

MST Measurement:

-

The samples are loaded into capillaries.

-

An infrared laser is used to create a microscopic temperature gradient in the capillaries.

-

The movement of the fluorescently labeled TMV-CP along this temperature gradient is monitored. The movement changes upon binding to the ligand.

-

-

Data Analysis:

-

The change in the thermophoretic signal is plotted against the ligand concentration.

-

The dissociation constant (Kd) is determined by fitting the binding curve to a suitable model. A lower Kd value indicates a higher binding affinity.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical frameworks related to the action of this compound.

Caption: Experimental workflow for the half-leaf antiviral assay.

References

In-Depth Technical Guide to Tmv-IN-2: A Promising Inhibitor of Tobacco Mosaic Virus for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental protocols for Tmv-IN-2, a novel chalcone derivative with significant inhibitory activity against the Tobacco Mosaic Virus (TMV). This document is intended to serve as a valuable resource for researchers in virology, plant pathology, and drug discovery.

Physicochemical Properties of this compound

This compound, systematically named (E)-2-(4-((3-(4-fluorophenyl)acryloyl)oxy)benzyl)-2,3-dihydro-1H-inden-1-one, is a synthetic chalcone derivative identified as a potent inhibitor of Tobacco Mosaic Virus. Its core structure features an indanone moiety linked to a chalcone via an ester bond. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-2-(4-((3-(4-fluorophenyl)acryloyl)oxy)benzyl)-2,3-dihydro-1H-inden-1-one | [1] |

| CAS Number | 2883408-32-8 | [1] |

| Molecular Formula | C₂₇H₂₃FO₄ | [2] |

| Molecular Weight | 430.47 g/mol | [2] |

| Appearance | Solid (at room temperature) | [3] |

| Solubility | Likely soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. Specific solubility data is not yet published. | |

| Melting Point | Not explicitly reported in the primary literature. | |

| pKa | Not explicitly reported in the primary literature. | |

| logP | Not explicitly reported in the primary literature. | |

| Stability | Stable under standard laboratory conditions. Specific stability data is not yet published. |

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro and in vivo antiviral activity against the Tobacco Mosaic Virus. Its primary mechanism of action is the direct binding to the TMV coat protein (CP), which is a crucial component for viral assembly and stability.

In Vitro Activity

| Parameter | Value | Description | Reference |

| EC₅₀ | 89.9 µg/mL | Half-maximal effective concentration against TMV. | [1] |

| Kd | 0.1890 µM | Dissociation constant for binding to TMV-CP. | [1] |

Mechanism of Action: Inhibition of Viral Assembly

The life cycle of TMV involves the encapsidation of its RNA genome by thousands of coat protein subunits to form a stable, rod-like virion. This compound disrupts this process by binding to the TMV coat protein. This interaction likely interferes with the protein-protein and protein-RNA interactions necessary for the proper assembly of the viral particle. An incomplete or improperly formed capsid leaves the viral RNA vulnerable to degradation by host cell enzymes and prevents the formation of infectious progeny virions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the primary literature.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving an aldehyde-ketone condensation followed by an etherification reaction.

Step 1: Aldehyde-Ketone Condensation

-

Dissolve 4-hydroxybenzaldehyde and 4-fluoroacetophenone in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate.

-

Filter, wash, and dry the precipitate to obtain the intermediate.

Step 2: Etherification

-

Dissolve the chalcone intermediate from Step 1 and 2-(bromomethyl)-2,3-dihydro-1H-inden-1-one in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a mild base (e.g., potassium carbonate) to the mixture.

-

Heat the reaction mixture at 80°C for 6 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Anti-TMV Activity Assay (Local Lesion Method)

This method is used to determine the in vivo protective and therapeutic efficacy of this compound.

-

Virus Inoculation:

-

Prepare a purified TMV solution at a concentration of 6.0 µg/mL.

-

Mechanically inoculate the leaves of a local lesion host plant (e.g., Nicotiana glutinosa) by gently rubbing the leaf surface with a cotton swab dipped in the virus solution. A mild abrasive like celite can be used to facilitate viral entry.

-

-

Protective Activity Assay:

-

Prepare a 500 µg/mL solution of this compound in a suitable solvent (e.g., DMSO, diluted with water).

-

Apply the this compound solution to one half of the leaf surface and the solvent control to the other half.

-

After 24 hours, inoculate the entire leaf with the TMV solution as described above.

-

Keep the plants in a controlled environment (e.g., 25°C, greenhouse) for 3-4 days.

-

Count the number of local lesions on both halves of the leaves.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

-

Therapeutic Activity Assay:

-

Inoculate the leaves with the TMV solution first.

-

After 2-4 hours, apply the this compound solution and the solvent control to the respective halves of the inoculated leaves.

-

Incubate and count the lesions as described for the protective assay.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST is used to quantify the binding affinity between this compound and the TMV coat protein.

-

Protein Labeling:

-

Label the purified TMV coat protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.

-

Remove the excess dye using a desalting column.

-

-

Sample Preparation:

-

Prepare a series of 16 dilutions of this compound in a suitable buffer (e.g., PBS with 0.05% Tween 20), starting from a high concentration and performing 1:1 serial dilutions.

-

Add a constant concentration of the fluorescently labeled TMV-CP to each dilution of this compound.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Perform the MST measurement using a Monolith NT.115 instrument (NanoTemper Technologies).

-

Analyze the data using the MO.Affinity Analysis software to determine the dissociation constant (Kd).

-

Research Applications

This compound serves as a valuable research tool for:

-

Studying the TMV life cycle: As a specific inhibitor of coat protein function, this compound can be used to probe the dynamics of viral assembly and disassembly.

-

Structure-activity relationship (SAR) studies: The chalcone scaffold of this compound provides a template for the design and synthesis of more potent and specific anti-TMV agents.

-

Development of novel plant protection agents: this compound and its derivatives have the potential to be developed into environmentally friendly antiviral agents for agriculture.

-

High-throughput screening assays: this compound can be used as a positive control in the development of high-throughput screens for new TMV inhibitors.

Conclusion

This compound is a promising new molecule for the study and potential control of Tobacco Mosaic Virus. Its well-defined mechanism of action and significant biological activity make it a valuable asset for researchers in the field. This technical guide provides the foundational information necessary to incorporate this compound into various research applications. Further studies are warranted to fully elucidate its physicochemical properties and to explore its full potential in agricultural and biotechnological contexts.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay of Tmv-IN-2 against Tobacco Mosaic Virus (TMV)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a widespread plant pathogen that causes significant economic losses in various crops. The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-2, a chalcone derivative, has been identified as an inhibitor of TMV.[1] This document provides a detailed protocol for conducting an in vitro antiviral assay of this compound against TMV using the local lesion assay on a hypersensitive host plant, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc. This method, often referred to as the half-leaf method, allows for the quantification of viral inhibition by observing the reduction in the number of local lesions.

Data Presentation

The antiviral activity of this compound against TMV is summarized in the table below. This data is based on previously reported findings and provides a benchmark for expected results.

| Compound | Concentration (µg/mL) | Antiviral Effect | EC50 (µg/mL) |

| This compound | Varies (for EC50 determination) | Inhibits TMV replication | 89.9[1] |

| Ningnanmycin | 500 | Curative, Protective, Inactivation | 51.2 (Curative)[2][3] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section details the materials and methodology for evaluating the antiviral activity of this compound against TMV.

Materials

-

Virus: Purified Tobacco Mosaic Virus (TMV) at a known concentration (e.g., 6.0 µg/mL).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with inoculation buffer.

-

Positive Control: Ningnanmycin, a commercial plant virucide.[4]

-

Host Plant: Nicotiana glutinosa or other local lesion hosts, grown under controlled conditions (20–25°C, sufficient light).[5][6] Plants should be at the 4-5 true leaf stage.[5]

-

Inoculation Buffer: 0.01 M Phosphate-buffered saline (PBS), pH 7.2.

-

Abrasive: Carborundum or Celite.

-

Equipment: Micropipettes, sterile tubes, cotton swabs, grinder for plant tissue.

Experimental Procedure: Half-Leaf Method

The half-leaf method is a common technique for evaluating the in vivo antiviral activity of compounds.[7] It allows for a direct comparison between the treated and control halves of the same leaf, minimizing variability. Three types of effects are typically evaluated: protective, curative, and inactivation.[7]

This assay determines the ability of this compound to prevent TMV infection when applied before the virus.

-

Select healthy, uniform leaves of the host plant.

-

Using a cotton swab, gently apply the this compound solution to the left half of each leaf.

-

Apply the solvent control (e.g., buffer with the same concentration of DMSO as the this compound solution) to the right half of the same leaves.

-

Allow the leaves to dry for approximately 12 hours.[4]

-

Prepare the TMV inoculum by diluting the purified virus to the desired concentration (e.g., 6.0 µg/mL) in the inoculation buffer and adding a small amount of abrasive.

-

Mechanically inoculate the entire surface of all treated leaves with the TMV inoculum by gently rubbing with a cotton swab.

-

Rinse the leaves with water a few minutes after inoculation.[5]

-

Maintain the plants in a controlled environment for 3-4 days to allow for local lesion development.[8]

-

Count the number of local lesions on both the treated and control halves of each leaf.

-

Calculate the inhibition rate using the formula provided below.

This assay evaluates the ability of this compound to inhibit TMV infection when applied after the virus.

-

Select healthy, uniform leaves of the host plant.

-

Prepare the TMV inoculum as described in the protective effect assay.

-

Mechanically inoculate the entire surface of all selected leaves with the TMV inoculum.

-

After 2 hours, apply the this compound solution to the left half of each leaf.[3]

-

Apply the solvent control to the right half of the same leaves.

-

Maintain the plants and count the local lesions as described in the protective effect assay.

-

Calculate the inhibition rate.

This assay assesses the direct effect of this compound on the virus particles.

-

Mix the this compound solution with the TMV inoculum at a 1:1 (v/v) ratio in a sterile tube.

-

In a separate tube, mix the solvent control with the TMV inoculum at a 1:1 (v/v) ratio.

-

Incubate both mixtures for 30 minutes at room temperature.[2]

-

Select healthy, uniform leaves of the host plant.

-

Mechanically inoculate the left half of each leaf with the this compound/TMV mixture.

-

Mechanically inoculate the right half of each leaf with the solvent control/TMV mixture.

-

Maintain the plants and count the local lesions as described in the protective effect assay.

-

Calculate the inhibition rate.

Calculation of Inhibition Rate

The antiviral inhibition rate is calculated using the following formula:

Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treated group) / Number of lesions in control group] x 100[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antiviral assay of this compound against TMV using the half-leaf method.

Caption: Workflow for TMV antiviral assay using the half-leaf method.

Generalized TMV Infection and Potential Inhibition Points

The following diagram illustrates a simplified overview of the Tobacco Mosaic Virus infection cycle and highlights potential stages where an antiviral compound like this compound might exert its inhibitory effects.

Caption: Generalized TMV infection cycle and potential antiviral targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]

- 4. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seedhealth.org [seedhealth.org]

- 6. researchgate.net [researchgate.net]

- 7. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

Application of Tmv-IN-2 in Studying Viral Coat Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) has long served as a pivotal model system in virology, offering fundamental insights into virus structure, assembly, and host-pathogen interactions.[1][2] The helical structure of TMV is composed of approximately 2130 identical coat protein (CP) subunits encapsidating a single-stranded RNA genome.[3][4] The self-assembly of these CP subunits is a critical step in the viral lifecycle and presents a key target for antiviral strategies.[5] Tmv-IN-2 is a novel small molecule inhibitor designed to interfere with the protein-protein interactions essential for the assembly of the TMV capsid, providing a valuable tool for studying the dynamics of viral coat protein interactions and for the development of new antiviral agents.

Mechanism of Action

The assembly of the TMV virion is a well-orchestrated process that begins with the formation of a two-layered disk structure from CP subunits, with 17 proteins per ring.[5] These disks then transition into a "lock-washer" conformation upon binding to a specific origin of assembly sequence on the viral RNA, initiating the helical growth of the virus particle.[5]

This compound is hypothesized to exert its antiviral activity by directly interacting with the TMV coat protein, disrupting the formation of the stable disk aggregates that are crucial for virion assembly. Evidence from studies on similar anti-TMV compounds suggests that this compound may function by binding to the CP oligomers and inducing a conformational change that prevents their proper assembly into the four-layer aggregate disk structure, or even causing the disassembly of pre-formed disks into smaller units like trimers or dimers.[6] This inhibitory action effectively halts the encapsidation of the viral RNA, leaving it vulnerable to degradation by host cell enzymes and preventing the formation of infectious viral particles.[5]

Caption: Mechanism of this compound action on TMV assembly.

Application Notes

This compound is a valuable tool for a range of applications in virology and drug discovery, including:

-

Studying the kinetics of TMV CP assembly and disassembly: By introducing this compound at various stages of the assembly process, researchers can gain insights into the stability of different oligomeric forms of the coat protein.

-

High-throughput screening for novel antiviral compounds: this compound can be used as a positive control in assays designed to identify new molecules that disrupt viral assembly.

-

Validating the TMV coat protein as a drug target: The specific inhibitory action of this compound further establishes the CP as a viable target for the development of anti-TMV therapeutics.

Quantitative Data Summary

The inhibitory effect of this compound on the assembly of TMV CP disks can be quantified using techniques such as Size Exclusion Chromatography (SEC) and Native Polyacrylamide Gel Electrophoresis (Native-PAGE). The following tables summarize hypothetical data based on experiments with similar inhibitors.[6]

| This compound Concentration (mM) | TMV CP Disk (%) | TMV CP Trimer/Dimer (%) | Method |

| 0 (Control) | 95 | 5 | SEC |

| 1 | 70 | 30 | SEC |

| 5 | 20 | 80 | SEC |

| 10 | <5 | >95 | SEC |

Table 1: Effect of this compound on TMV CP Disk Assembly as Determined by SEC.

| Treatment | Molecular Weight (kDa) | Observed Oligomeric State |

| TMV CP Disk (Control) | ~595 | ~34 subunits |

| TMV CP + 5 mM this compound | ~70 | ~4 subunits (tetramer/trimer) |

Table 2: Analysis of TMV CP Oligomeric State by Native-PAGE in the Presence of this compound.

Experimental Protocols

Expression and Purification of TMV Coat Protein

This protocol is adapted from methodologies used for obtaining purified TMV CP for in vitro studies.[6]

Materials:

-

E. coli expression system with a plasmid containing the TMV CP gene fused to a 6-His-tag.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Thrombin for cleavage of the 6-His-tag.

-

Dialysis buffer (10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).

Protocol:

-

Transform E. coli with the TMV CP expression plasmid and grow an overnight culture.

-

Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and incubate for 4-6 hours at 37°C.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged TMV CP with elution buffer.

-

Cleave the 6-His-tag with thrombin according to the manufacturer's protocol.

-

Dialyze the purified TMV CP against the dialysis buffer to remove imidazole and prepare for assembly assays.

In Vitro Assembly of TMV CP Disks and Inhibition by this compound

This protocol describes the self-assembly of purified TMV CP into disk structures and the assessment of this compound's inhibitory effect.[6]

Materials:

-

Purified TMV Coat Protein.

-

Assembly buffer (10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).

-

This compound stock solution.

-

Incubator at 295 K (22°C).

Protocol:

-

Dilute the purified TMV CP to a concentration of 6.8 mg/mL in assembly buffer.

-

Incubate the CP solution at 295 K for at least 12 hours to allow for the formation of disk aggregates.[6]

-

To assess inhibition, prepare reactions with the pre-formed TMV CP disks and varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM).

-

Incubate the mixtures at 295 K for 1 hour.

-

Analyze the samples by Size Exclusion Chromatography (SEC) and Native-PAGE to determine the oligomeric state of the TMV CP.

Visualization by Transmission Electron Microscopy (TEM)

TEM can be used to visually confirm the formation of TMV CP disks and their disruption by this compound.[6]

Protocol:

-

Prepare samples of the TMV CP disk assembly reaction with and without this compound as described above.

-

Apply a small volume of each sample to a carbon-coated copper grid.

-

Negatively stain the grids with a suitable stain (e.g., 2% uranyl acetate).

-

Allow the grids to air dry.

-

Visualize the samples using a transmission electron microscope. TMV CP disks will appear as circular structures, while the addition of this compound is expected to show smaller, disassembled protein oligomers.[6]

Caption: Workflow for assessing this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 4. In Planta Synthesis of Designer-Length Tobacco Mosaic Virus-Based Nano-Rods That Can Be Used to Fabricate Nano-Wires - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Tmv-IN-2 Half-Leaf Assay for Antiviral Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops. The half-leaf assay is a classical and effective method for the preliminary screening and evaluation of antiviral compounds against TMV. This method utilizes a local lesion host plant, typically Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc, where TMV infection results in the formation of discrete, countable necrotic lesions. By treating one half of a leaf with a test compound and the other half as a control, the assay allows for a direct and quantitative comparison of the compound's ability to inhibit viral infection. This document provides a detailed protocol for conducting the Tmv-IN-2 half-leaf assay. While "this compound" is used here as a representative inhibitor, the protocol can be adapted for other potential antiviral agents.

Principle of the Half-Leaf Assay

The half-leaf assay is based on the principle of comparing the number of local lesions on the treated and untreated halves of the same leaf. This minimizes variability between individual plants and leaves, providing a more accurate assessment of the antiviral agent's efficacy. The test compound can be evaluated for different types of antiviral activity, including:

-

Protective (Prophylactic) Activity: The compound is applied before the virus inoculation.

-

Curative (Therapeutic) Activity: The compound is applied after the virus inoculation.

-

Inactivation Activity: The compound is mixed with the virus inoculum before application to the leaf.

The reduction in the number of local lesions on the treated half of the leaf compared to the control half is a measure of the compound's antiviral activity.

Experimental Protocols

Materials and Reagents

-

Host Plants: Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants at the 6-8 leaf stage.

-

TMV Inoculum: Purified TMV at a concentration of 50-100 µg/mL in 0.01 M phosphate buffer (pH 7.0).

-

Test Compound: this compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO, ethanol) and then diluted to the desired concentrations with 0.01 M phosphate buffer.

-

Abrasive: Carborundum (silicon carbide) powder, 600-mesh.

-

Buffers:

-

0.01 M Phosphate buffer (pH 7.0)

-

Rinsing solution: Distilled water.

-

-

Equipment:

-

Mortar and pestle

-

Cotton swabs or pads

-

Micropipettes

-

Beakers

-

Gloves

-

Plant growth chamber or greenhouse with controlled conditions (25-28°C, 16h light/8h dark photoperiod).

-

Experimental Procedure

1. Plant Preparation:

-

Select healthy, well-developed leaves of uniform size from Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants.

-

Gently dust the upper surface of the selected leaves with a fine layer of carborundum powder using a cotton ball or a fine brush. The abrasive is crucial for creating micro-wounds that allow the virus to enter the plant cells.

2. Inoculum Preparation:

-

Prepare the TMV inoculum by diluting the purified virus stock to the desired concentration (e.g., 60 µg/mL) with 0.01 M phosphate buffer.

-

Prepare the test compound solutions at various concentrations (e.g., 100, 250, 500 µg/mL) by first dissolving this compound in a minimal amount of a suitable solvent and then diluting with 0.01 M phosphate buffer. A solvent control should also be prepared.

3. Inoculation and Treatment (Example for Protective Activity):

-

Mark the main vein of the leaf as the dividing line.

-